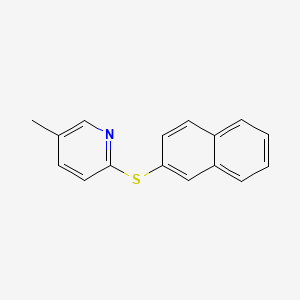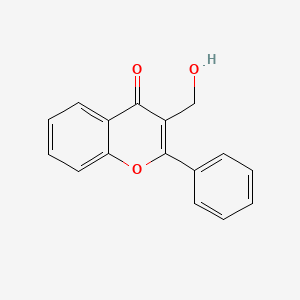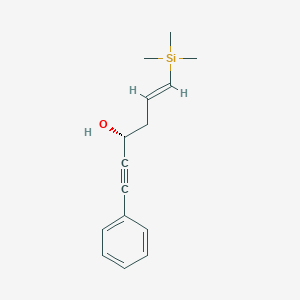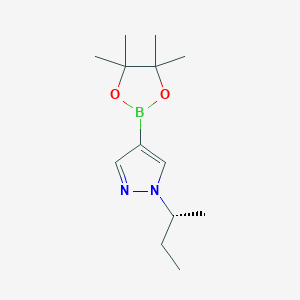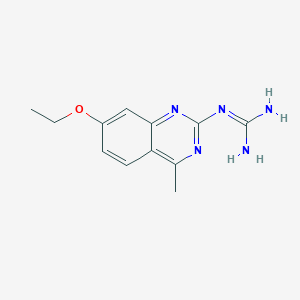
2-(7-Ethoxy-4-methylquinazolin-2-yl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-(7-ethoxy-4-methylquinazolin-2-yl)guanidine typically involves the reaction of 7-ethoxy-4-methylquinazoline with guanidine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction . The reaction mixture is then heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.
化学反应分析
1-(7-Ethoxy-4-methylquinazolin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinazoline ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(7-Ethoxy-4-methylquinazolin-2-yl)guanidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in various chemical research and industrial applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activities, 1-(7-ethoxy-4-methylquinazolin-2-yl)guanidine is explored as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals, where its unique chemical properties are leveraged for various applications.
作用机制
The mechanism of action of 1-(7-ethoxy-4-methylquinazolin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
1-(7-Ethoxy-4-methylquinazolin-2-yl)guanidine can be compared with other similar quinazoline derivatives, such as:
1-(7-Methoxy-4-methylquinazolin-2-yl)guanidine: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
1-(4-Methylquinazolin-2-yl)guanidine: This compound lacks the ethoxy group, which can affect its reactivity and interactions with biological targets.
The uniqueness of 1-(7-ethoxy-4-methylquinazolin-2-yl)guanidine lies in its specific substitution pattern, which influences its chemical reactivity and potential biological activities.
属性
CAS 编号 |
301355-29-3 |
|---|---|
分子式 |
C12H15N5O |
分子量 |
245.28 g/mol |
IUPAC 名称 |
2-(7-ethoxy-4-methylquinazolin-2-yl)guanidine |
InChI |
InChI=1S/C12H15N5O/c1-3-18-8-4-5-9-7(2)15-12(17-11(13)14)16-10(9)6-8/h4-6H,3H2,1-2H3,(H4,13,14,15,16,17) |
InChI 键 |
PUCBAAPCIKBUSV-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC2=NC(=NC(=C2C=C1)C)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



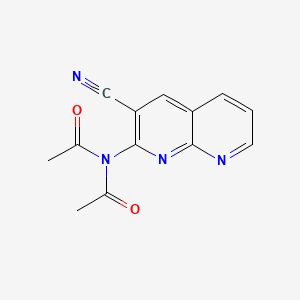
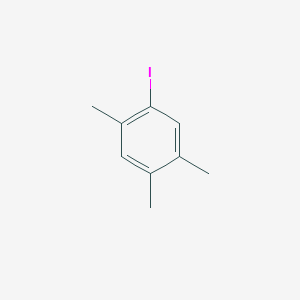



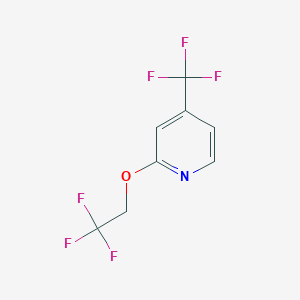
![1-[(Pyridin-4-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B11864741.png)
![2-(p-Tolyl)-2H-[1,3]dioxolo[4,5-f]indazole](/img/structure/B11864749.png)
![[(6-Methoxyquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B11864753.png)
